![molecular formula C14H23N5OS B5655116 N,1,3-trimethyl-N-(2-morpholin-4-ylpropyl)-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5655116.png)
N,1,3-trimethyl-N-(2-morpholin-4-ylpropyl)-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine
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Overview
Description
This compound belongs to a class of chemicals known for their complex molecular structures involving multiple heterocyclic components. Such compounds are of significant interest due to their diverse potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, including the formation of pyrazole and thiazole moieties. For instance, Díaz et al. (2012) describe the synthesis of 1-arylpyrazoles as potent σ(1) receptor antagonists, highlighting the importance of pyrazole substituents and the role of a basic amine in activity (Díaz et al., 2012). Similarly, Karimian et al. (2017) discuss the synthesis of derivatives of benzo[b]pyrimido[5,4-e][1,4]thiazin, which involves reactions of pyrimidine and thiazole groups (Karimian et al., 2017).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of heteroatoms in the rings, which significantly influence their chemical behavior. The structure is typically confirmed using techniques like NMR and X-ray crystallography. For example, Wawrzycka-Gorczyca et al. (2011) detailed the crystal structure of related thiazol-amine compounds (Wawrzycka-Gorczyca et al., 2011).
Chemical Reactions and Properties
These compounds can undergo a variety of chemical reactions, including nucleophilic substitutions and cyclization. The presence of reactive sites like amines and heterocyclic rings contributes to their reactivity. Shablykin et al. (2008) described how substituted oxazoles react with nitrogen bases, demonstrating the versatility of these compounds in chemical reactions (Shablykin et al., 2008).
properties
IUPAC Name |
N,1,3-trimethyl-N-(2-morpholin-4-ylpropyl)pyrazolo[3,4-d][1,3]thiazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5OS/c1-10(19-5-7-20-8-6-19)9-17(3)14-15-13-12(21-14)11(2)16-18(13)4/h10H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTHXUJOKRGKNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1SC(=N2)N(C)CC(C)N3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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